2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate
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Overview
Description
2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3311~3,7~]dec-1-ylcarbonyl)prolinate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate involves multiple steps, including the formation of the tricyclic core and the subsequent attachment of the ethylphenyl and oxoethyl groups. The tricyclic core can be synthesized through a series of reactions such as Diels-Alder reactions, Conia-ene reactions, and radical cyclizations . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane, 1-phenyl-: This compound shares a similar tricyclic structure but differs in the attached functional groups.
1-Adamantaneacetic acid: Another compound with a tricyclic core, used in various chemical and biological studies.
Adapalene: A naphthoic acid derivative with a tricyclic structure, used in dermatology.
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl 1-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)prolinate is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its tricyclic structure provides stability and specificity in its interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H33NO4 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H33NO4/c1-2-17-5-7-21(8-6-17)23(28)16-31-24(29)22-4-3-9-27(22)25(30)26-13-18-10-19(14-26)12-20(11-18)15-26/h5-8,18-20,22H,2-4,9-16H2,1H3 |
InChI Key |
FGOAFPRNFTVWNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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